(25s)-26-Hydroxycholesterol
Overview
Description
25(S)-27-hydroxy Cholesterol is a biologically active oxysterol derived from cholesterol. It plays a significant role in various biological processes, including cholesterol metabolism, immune response, and cellular signaling. This compound is produced in the endoplasmic reticulum of most cells and serves as a potent regulator of cholesterol synthesis, intracellular transport, and storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25(S)-27-hydroxy Cholesterol typically involves the hydroxylation of cholesterol at the 27th carbon position. This reaction is catalyzed by enzymes such as cholesterol 25-hydroxylase, which uses oxygen and a di-iron cofactor to facilitate the hydroxylation process . The reaction conditions often include the presence of molecular oxygen and specific cofactors to ensure the selective introduction of the hydroxyl group.
Industrial Production Methods
Industrial production of 25(S)-27-hydroxy Cholesterol may involve microbial transformation processes, where cholesterol is converted into its hydroxylated form using whole-cell biocatalysts or purified enzymes. These biotransformation processes are preferred due to their high regio- and stereoselectivity, as well as their environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
25(S)-27-hydroxy Cholesterol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other oxysterols, such as 7α,25-dihydroxycholesterol.
Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to the formation of different sterol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, reducing agents, and specific enzymes like cytochrome P450 family members . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include various hydroxylated and oxidized derivatives of cholesterol, which have distinct biological activities and applications .
Scientific Research Applications
25(S)-27-hydroxy Cholesterol has a wide range of scientific research applications:
Mechanism of Action
25(S)-27-hydroxy Cholesterol exerts its effects through several molecular targets and pathways:
Transcriptional Factors: It interacts with transcriptional factors such as liver X receptors (LXRs), sterol regulatory element-binding protein 2 (SREBP2), and retinoic acid receptor-related orphan receptor (ROR).
G Protein-Coupled Receptors: The compound binds to G protein-coupled receptor 183 (GPR183), influencing various signaling pathways.
Ion Channels and Adhesive Molecules: It affects ion channels like NMDA receptors and adhesive molecules such as integrins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 25(S)-27-hydroxy Cholesterol include:
Uniqueness
25(S)-27-hydroxy Cholesterol is unique due to its potent regulatory effects on cholesterol metabolism and its ability to modulate immune responses and cellular signaling pathways. Its diverse molecular targets and pathways make it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19+,21-,22-,23+,24-,25-,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRJWMENCALJY-VICXTREFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (25S)-26-hydroxycholesterol synthesized?
A1: Several synthetic routes have been explored. One approach utilizes stigmasterol as a starting material, incorporating the necessary chirality for the steroidal side-chain through the use of (S)-(-)-ethyl 4-hydroxy-3-methylbutanoate. [, ] Another method employs yamogenin acetate, isolated from crude diosgenin acetate, as a precursor. []
Q2: Can you elaborate on the significance of the stereochemistry at the C-25 position?
A2: The stereochemistry at the C-25 position is crucial for biological activity. Research indicates that (25S)-steroidal acids, including this compound, exhibit higher activity compared to their (25R)-counterparts. [] This highlights the importance of stereospecificity in the synthesis and biological evaluation of this compound.
Q3: What analytical techniques are employed to differentiate between (25R)- and this compound?
A3: Several methods have been developed for the resolution and identification of these diastereoisomers. High-performance liquid chromatography (HPLC) has been successfully employed, both with [] and without [] derivatization. Additionally, 1H NMR analysis of the (+)- or (-)-MTPA esters of these diastereoisomers reveals distinctive signals for the 26-H proton, allowing for their differentiation. []
Q4: What is the biological relevance of this compound?
A4: this compound has been identified as a potent ligand for the DAF-12 receptor in Caenorhabditis elegans. [] This nuclear receptor plays a critical role in regulating development and lifespan in the nematode. [] Understanding the interaction between this compound and DAF-12 provides valuable insights into aging and related processes.
Q5: How can the levels of this compound be quantified in biological samples?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a sensitive and specific method for quantifying oxysterol nuclear receptor ligands, including this compound. [] This technique allows researchers to study the compound's pharmacokinetics, distribution, and metabolism in various biological systems.
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